molecular formula C14H14N2O2 B3148843 2-Amino-5-(benzyloxy)benzamide CAS No. 65883-84-3

2-Amino-5-(benzyloxy)benzamide

Cat. No. B3148843
Key on ui cas rn: 65883-84-3
M. Wt: 242.27 g/mol
InChI Key: GOAPPDCNKZJTMK-UHFFFAOYSA-N
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Patent
US04205173

Procedure details

A mixture of 5-hydroxyanthranilamide (15.2 g), 250 ml water, 5.1 ml 50% NaOH, and 11.7 ml benzyl chloride was heated 1/2 hour at 95°, filtered and the solid recrystallized from 200 ml butanol to give 16.6 g product, m.163-5.
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:6]([C:7]([NH2:9])=[O:8])[C:5]([NH2:11])=[CH:4][CH:3]=1.[OH-].[Na+].[CH2:14](Cl)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>O>[CH2:14]([O:1][C:2]1[CH:10]=[C:6]([C:7]([NH2:9])=[O:8])[C:5]([NH2:11])=[CH:4][CH:3]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
OC1=CC=C(C(C(=O)N)=C1)N
Name
Quantity
5.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated 1/2 hour at 95°
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid recrystallized from 200 ml butanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(C(=O)N)=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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